Cbz-NH-PEG2-C2-acid

PROTAC Linker length Ternary complex

Cbz-NH-PEG2-C2-acid (CAS 1347750-76-8) is a bifunctional polyethylene glycol (PEG)-based linker specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a carbobenzyloxy (Cbz)-protected amine group at one terminus and a reactive propionic acid (-C2-acid) moiety at the other, separated by a PEG2 spacer.

Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
CAS No. 1347750-76-8
Cat. No. B606517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-NH-PEG2-C2-acid
CAS1347750-76-8
SynonymsCbz-N-amido-PEG2-acid
Molecular FormulaC15H21NO6
Molecular Weight311.33 g/mol
Structural Identifiers
InChIInChI=1S/C15H21NO6/c17-14(18)6-8-20-10-11-21-9-7-16-15(19)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,19)(H,17,18)
InChIKeyXOMNIRHPTPYIMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-NH-PEG2-C2-acid (CAS 1347750-76-8): A Defined PEG2 Linker for PROTAC Synthesis


Cbz-NH-PEG2-C2-acid (CAS 1347750-76-8) is a bifunctional polyethylene glycol (PEG)-based linker specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It features a carbobenzyloxy (Cbz)-protected amine group at one terminus and a reactive propionic acid (-C2-acid) moiety at the other, separated by a PEG2 spacer . This structure provides a discrete, monodisperse building block for constructing heterobifunctional molecules that recruit target proteins to E3 ubiquitin ligases for degradation via the ubiquitin-proteasome system [1]. The compound is supplied as a high-purity (>95%) solid or viscous liquid, stable for long-term storage at -20°C, and is soluble in common organic solvents .

Why Linker Selection is Non-Interchangeable: The Critical Role of PEG2 Length in Cbz-NH-PEG2-C2-acid


In the rational design of PROTACs, the linker is not a passive tether but an active determinant of ternary complex stability and degradation efficiency [1]. Simple substitution of one PEG-based linker for another—even those differing by a single ethylene glycol unit—can profoundly alter the spatial and conformational dynamics of the final PROTAC molecule [2]. The length of the PEG chain directly dictates the end-to-end distance between the target protein ligand and the E3 ligase ligand; an incorrect length can prevent the formation of a stable ternary complex or lead to unproductive orientations, thereby abolishing target degradation [3]. Consequently, the specific geometry conferred by the PEG2 spacer in Cbz-NH-PEG2-C2-acid is a non-negotiable design parameter, not a generic commodity to be casually swapped.

Quantitative Differentiation of Cbz-NH-PEG2-C2-acid Against Closest Analogs


Linker Length: Defined PEG2 Spacer vs. PEG1 and PEG3 Analogs

Cbz-NH-PEG2-C2-acid provides a precise contour length of approximately 7.0 Å between its functional groups, based on the established 3.5 Å per ethylene glycol (EG) unit [1]. This contrasts with shorter PEG1 analogs (e.g., Cbz-NH-PEG1-CH2COOH, CAS 1260092-43-0) which offer a ~3.5 Å span, and longer PEG3 analogs (e.g., Cbz-NH-PEG3-C2-acid, CAS 1310327-18-4) which provide a ~10.5 Å span . The PEG2 length is considered a 'sweet spot' for inducing productive ternary complex formation in systems where the binding pockets are closely juxtaposed, a geometry for which PEG1 is often too restrictive and PEG3 introduces excessive conformational entropy [2].

PROTAC Linker length Ternary complex

Orthogonal Protection Strategy: Cbz Group vs. Alternative Amine Protections

Cbz-NH-PEG2-C2-acid employs a carboxybenzyl (Cbz) protecting group, which is orthogonal to the widely used base-labile Fmoc group commonly found on peptide synthesis resins . The Cbz group is stable under the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) but is cleaved efficiently under acidic conditions (e.g., HBr/AcOH or catalytic hydrogenation) . This orthogonal stability allows for the sequential deprotection of amines in a multi-step PROTAC synthesis without exposing the PEG-carboxylic acid bond to premature cleavage or side-reactions, a significant advantage over compounds protected solely with a single acid- or base-labile group [1].

Orthogonal synthesis Cbz deprotection Fmoc chemistry

Solubility Profile: Enhanced Aqueous Compatibility vs. Alkyl Linkers

The PEG2 spacer in Cbz-NH-PEG2-C2-acid imparts significant aqueous solubility, with the compound having a topological polar surface area (tPSA) of 94.1 Ų and a calculated LogP of 0.6 [1]. In contrast, a purely alkyl linker of comparable length (e.g., a C6-diacid) would exhibit a tPSA < 75 Ų and a LogP > 2.0, indicative of higher hydrophobicity and a greater propensity for non-specific binding and aggregation in aqueous biological assays [2]. The PEG2 hydration shell provides a sufficient increase in polarity to maintain solubility without excessively raising molecular weight, a balance that is particularly important for maintaining cell permeability in PROTAC molecules [3].

Solubility Hydrophilicity PEGylation

Purity Specifications: >95% Purity Standard vs. Technical Grade Reagents

Commercially sourced Cbz-NH-PEG2-C2-acid is routinely supplied with a minimum purity of 95% (often >98%), as verified by HPLC and NMR . This high degree of chemical homogeneity is critical for PROTAC synthesis, where even low levels of monofunctional impurities or PEG homologs can lead to the formation of undesired byproducts (e.g., PROTACs with truncated or extended linkers) that confound biological activity assessment [1]. Using a lower-purity, technical-grade PEG linker introduces uncontrolled variables that directly undermine the reproducibility of structure-activity relationship (SAR) studies and can lead to false negatives in degradation assays .

Purity Reproducibility PROTAC synthesis

Validated Application Scenarios for Cbz-NH-PEG2-C2-acid


Synthesis of PROTACs Targeting Proteins with Closely-Spaced Binding Pockets

Based on its defined ~7.0 Å linker length [1], Cbz-NH-PEG2-C2-acid is ideally suited for constructing PROTACs designed to degrade targets whose binding pockets are in close proximity to the E3 ligase binding site. This is a common scenario for bromodomain-containing proteins (e.g., BRD4) targeted by VHL- or CRBN-recruiting PROTACs. The PEG2 spacer provides sufficient reach to span the inter-pocket distance without introducing excessive flexibility that could destabilize the ternary complex [2].

Sequential Deprotection in Multi-Step PROTAC Assembly

The orthogonal stability of the Cbz group to basic Fmoc deprotection conditions makes this linker a strategic choice for solid-phase or solution-phase PROTAC synthesis involving peptides. Researchers can first couple the carboxylic acid to a resin-bound amine, then perform iterative Fmoc-based peptide synthesis without affecting the Cbz group. The protected amine is then selectively unveiled under mild acidolysis or hydrogenolysis in the final step, enabling a clean, high-yielding conjugation to the second ligand .

Improving Aqueous Solubility of Hydrophobic Warhead Conjugates

For PROTACs incorporating highly hydrophobic warheads (e.g., certain kinase inhibitors), the PEG2 spacer's favorable tPSA (94.1 Ų) and LogP (0.6) [3] directly counteract aggregation and precipitation in aqueous assay buffers. This improves the reliability of in vitro degradation assays (e.g., Western blot quantification) and facilitates the preparation of concentrated stock solutions for cell-based studies. The PEG2 unit provides a quantifiable increase in polarity compared to an all-alkyl linker of similar length [4].

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